molecular formula C13H20N2O3 B1625015 Benzyl (5-(hydroxyamino)pentyl)carbamate CAS No. 91905-05-4

Benzyl (5-(hydroxyamino)pentyl)carbamate

Cat. No.: B1625015
CAS No.: 91905-05-4
M. Wt: 252.31 g/mol
InChI Key: UXHPFRUOTVYCCQ-UHFFFAOYSA-N
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Description

Benzyl (5-(hydroxyamino)pentyl)carbamate is an organic compound with the molecular formula C13H20N2O3. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. The compound features a benzyl group attached to a carbamate moiety, which is further linked to a pentyl chain with a hydroxyamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (5-(hydroxyamino)pentyl)carbamate typically involves the reaction of benzyl chloroformate with 5-amino-1-pentanol under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently hydrolyzed to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyamino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives, which may have different chemical and biological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under mild conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl carbamates.

Scientific Research Applications

Mechanism of Action

The mechanism by which Benzyl (5-(hydroxyamino)pentyl)carbamate exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzyl group may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

    Benzyl (5-amino)pentylcarbamate: Lacks the hydroxy group, which may result in different reactivity and biological activity.

    Benzyl (5-hydroxy)pentylcarbamate: Lacks the amino group, affecting its ability to participate in certain chemical reactions.

Uniqueness: Benzyl (5-(hydroxyamino)pentyl)carbamate is unique due to the presence of both hydroxy and amino groups on the pentyl chain

Properties

IUPAC Name

benzyl N-[5-(hydroxyamino)pentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c16-13(14-9-5-2-6-10-15-17)18-11-12-7-3-1-4-8-12/h1,3-4,7-8,15,17H,2,5-6,9-11H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHPFRUOTVYCCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449327
Record name Benzyl (5-(hydroxyamino)pentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91905-05-4
Record name Carbamic acid, [5-(hydroxyamino)pentyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91905-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (5-(hydroxyamino)pentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, [5-(hydroxyamino)pentyl]-, phenylmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.406
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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